Benzamide, N-(5,6,7,8-tetrahydro-2-oxo-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is a compound that belongs to the class of benzamides and chromenones. This compound is characterized by the presence of a benzamide group attached to a chromenone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide typically involves the reaction of 3-amino-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The chromenone ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring in the benzamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromenone ring can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromenone ring structure.
Benzamide: A simple benzamide compound without the chromenone ring.
Warfarin: A well-known anticoagulant that contains a coumarin moiety.
Uniqueness
N-(2-Oxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)benzamide is unique due to the combination of the benzamide and chromenone moieties, which confer distinct chemical and biological properties. This combination allows the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its individual components .
Properties
CAS No. |
92963-44-5 |
---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2-oxo-5,6,7,8-tetrahydrochromen-3-yl)benzamide |
InChI |
InChI=1S/C16H15NO3/c18-15(11-6-2-1-3-7-11)17-13-10-12-8-4-5-9-14(12)20-16(13)19/h1-3,6-7,10H,4-5,8-9H2,(H,17,18) |
InChI Key |
XQHPJJWTTDYOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)O2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.